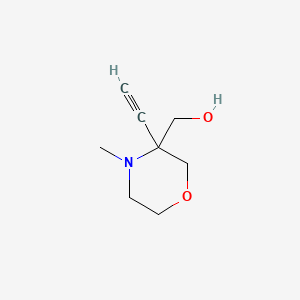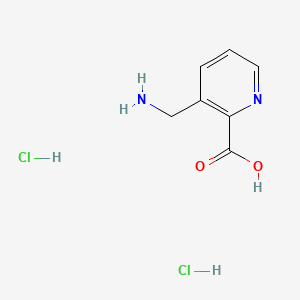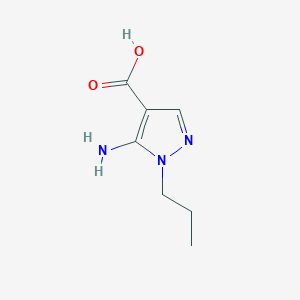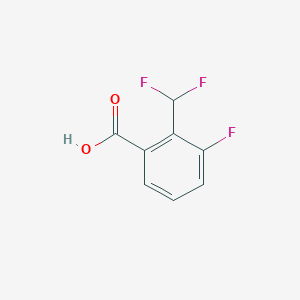
2-(Difluoromethyl)-3-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-3-fluorobenzoic acid is an organic compound that contains both difluoromethyl and fluorine substituents on a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-fluorobenzoic acid typically involves the introduction of difluoromethyl and fluorine groups onto a benzoic acid scaffold. One common method is the difluoromethylation of a pre-fluorinated benzoic acid derivative using difluoromethylation reagents. This process often employs metal-based catalysts to facilitate the transfer of the difluoromethyl group to the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods utilize commercially available starting materials and optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-3-fluorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-3-fluorobenzoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2-(Difluoromethyl)-3-fluorobenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a bioisostere for other functional groups, influencing the compound’s binding affinity and activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethyl)-3-fluorobenzoic acid
- 2-(Difluoromethyl)-4-fluorobenzoic acid
- 2-(Difluoromethyl)-3-chlorobenzoic acid
Uniqueness
2-(Difluoromethyl)-3-fluorobenzoic acid is unique due to the specific positioning of the difluoromethyl and fluorine groups on the benzoic acid core. This arrangement imparts distinct chemical properties, such as enhanced hydrogen bonding and increased lipophilicity, which are not observed in other similar compounds .
Propiedades
Fórmula molecular |
C8H5F3O2 |
|---|---|
Peso molecular |
190.12 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-3-fluorobenzoic acid |
InChI |
InChI=1S/C8H5F3O2/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3,7H,(H,12,13) |
Clave InChI |
JOLXAWVXOAEIAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


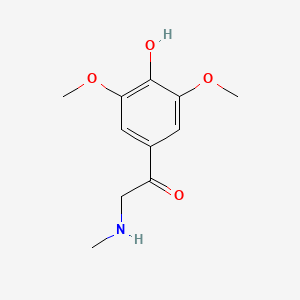
![6-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13585110.png)

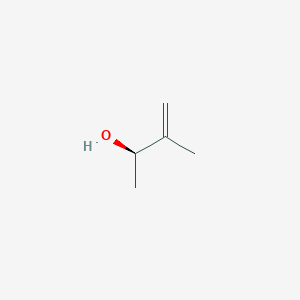

![1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride](/img/structure/B13585136.png)

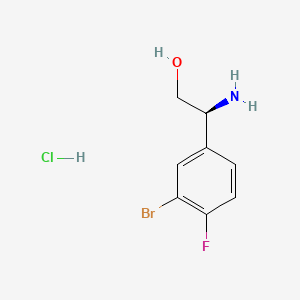
![Ethyl3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13585156.png)
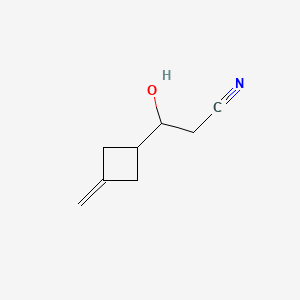
![tert-butyl6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate,Mixtureofdiastereomers](/img/structure/B13585175.png)
